氯可的松醋酸酯

描述

Clinical Utility and Efficacy

Clocortolone pivalate is a mid-strength topical glucocorticoid used in the treatment of corticosteroid-responsive skin disorders. Clinical trials have demonstrated its effectiveness, particularly in conditions such as atopic dermatitis and eczemas. It has been shown to have an early onset of action and a good safety profile, with little systemic absorption and no adrenal suppression . In a paired comparison clinical trial involving 100 patients with eczema/atopic dermatitis, clocortolone pivalate 0.1% cream was found to be significantly more effective than a placebo, with no adverse reactions reported .

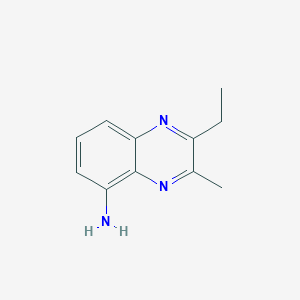

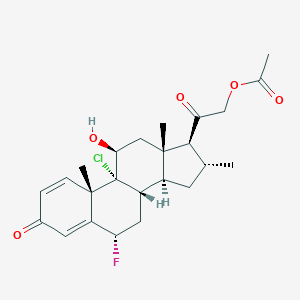

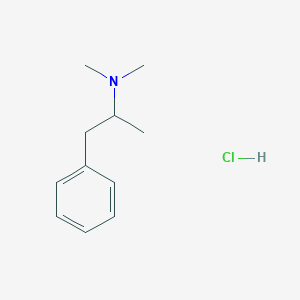

Molecular Structure and Formulation Characteristics

The molecular structure of clocortolone pivalate is uniquely designed to provide high lipid solubility, which enhances its potency without increasing the potential for adverse effects. This high lipophilicity allows for augmented penetration through the stratum corneum, leading to higher epidermal concentrations . The emollient cream formulation of clocortolone pivalate is approved by the FDA and has been shown to be effective and well-tolerated in both adults and children, including for facial involvement .

Pharmacokinetics and Skin Penetration

Human pharmacokinetic studies have investigated the penetration kinetics of clocortolone pivalate into the skin. The steroid was found to penetrate up to the 12th-14th layers of the stratum corneum, creating a depot from which minimal or no systemic permeation occurs, as evidenced by the absence of detectable levels in serum or urine .

Comparison with Other Steroids and Transition to Generic

Clocortolone pivalate has been compared with other corticosteroids and treatments for steroid-responsive dermatoses. The transition from brand to generic formulations has been discussed, emphasizing the importance of maintaining the formulation and therapeutic profiles of the original product. An authorized generic formulation identical to the original brand has been established .

Synthesis and Chemical Reactions

The synthesis of cortolone 3-glucuronides, related to clocortolone, involves the reduction of carbonyl groups and the introduction of glucuronyl residues. The key intermediates in this synthesis are cortol 20, 21-diacetates and cortolone 20, 21-diacetates, which are modified through various chemical reactions, including the Koenigs-Knorr reaction .

科学研究应用

杂质的鉴定和表征

- 氯可的松匹伐酯是一种合成皮质类固醇,其杂质已得到研究。通过 HPLC 和半制备型液相色谱,鉴定和表征了三种以前未知的杂质,深入了解了氯可的松匹伐酯制剂的化学稳定性和纯度 (徐等人,2012)。

药效学和疗效

- 一项综合评论强调了氯可的松匹伐酯在治疗皮质类固醇反应性皮肤病方面的疗效。该霜剂具有独特的结构,在各种皮肤病中显示出有效的结果,突出了该药物的治疗效用 (德尔罗索和基尔西克,2012)。

渗透动力学研究

- 已经对氯可的松三甲乙酸穿透皮肤的动力学进行了研究。这项研究涉及对皮肤条进行气相色谱分析,为氯可的松的皮肤吸收和潜在全身暴露提供了有价值的见解 (科尔布等人,1978)。

制剂特性

- 已经探索了氯可的松匹伐酯制剂在管理湿疹和炎性皮肤病中的作用。它的润肤霜基质以及化合物的理化性质极大地促进了其在成人和儿童人群中的疗效和耐受性 (德尔罗索和基尔西克,2013)。

结构动力学和核磁共振研究

- 固态核磁共振测量已用于了解氯可的松匹伐酯的结构和动力学之间的相关性。这些研究提供了对药物分子行为的更深入理解,这对开发先进的皮质类固醇至关重要 (戴伊等人,2020)。

仿制药配制方面的考虑

- 已经研究了从品牌到仿制外用产品的转变,特别是重点关注氯可的松匹伐酯。这强调了在仿制药中保持制剂和治疗特征以确保疗效和安全性的重要性 (德尔罗索和基尔西克,2014)。

安全和危害

Clocortolone is a moderate potency topical corticosteroid that should not be used with occlusive dressings. It is recommended that treatment should be limited to 2 consecutive weeks and therapy should be discontinued when adequate results have been achieved . It is also noted that steroid medicines can increase the glucose (sugar) levels in your blood or urine .

属性

IUPAC Name |

[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30ClFO5/c1-12-7-15-16-9-18(26)17-8-14(28)5-6-23(17,4)24(16,25)20(30)10-22(15,3)21(12)19(29)11-31-13(2)27/h5-6,8,12,15-16,18,20-21,30H,7,9-11H2,1-4H3/t12-,15+,16+,18+,20+,21-,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPLCFGLEYFDCN-CDACMRRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C)C)O)Cl)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)COC(=O)C)C)O)Cl)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClFO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Clocortolone acetate | |

CAS RN |

4258-85-9 | |

| Record name | (6α,11β,16α)-21-(Acetyloxy)-9-chloro-6-fluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4258-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clocortolone acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004258859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clocortolone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14652 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CLOCORTOLONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85061HTR8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol](/img/structure/B144634.png)